2-Chloronicotinoyl chloride
Overview
Description
2-Chloronicotinoyl chloride is a chemical compound that serves as an important intermediate in the synthesis of various organic molecules. It is particularly significant in the pharmaceutical and agrochemical industries, where it is used to create a range of products, including small molecule anticancer drugs and agrochemicals.
Synthesis Analysis
The synthesis of 2-Chloronicotinoyl chloride and its derivatives has been explored in several studies. For instance, 2-Chloronicotinic acid, a related compound, has been synthesized from 3-cyanopyridine through oxidation, chlorination, and hydrolysis, achieving a high yield and purity . Additionally, Diethyl 2-(2-chloronicotinoyl)malonate, another derivative, has been synthesized using 2-chloronicotinic acid as a starting material, optimized to achieve an 83.3% yield . Furthermore, a variety of (2-chloro-pyridin-3-carbonyl)-heterocyclic nitrogen compounds have been prepared with yields over 70% by reacting with 2-chloronicotinoyl chloride .
Molecular Structure Analysis
The molecular structure of 2-Chloronicotinoyl chloride derivatives has been extensively studied through various techniques such as IR, UV, and X-ray crystallography. For example, the structures of nine N-aryl-2-chloronicotinamides have been reported, showing diverse supramolecular structures in one, two, and three dimensions, linked by hydrogen bonds and aromatic pi-pi stacking interactions . Similarly, the crystal structures of three isomeric 1-(2-chloronicotinoyl)-2-(nitrophenyl)hydrazines have been determined, revealing hydrogen-bonded supramolecular structures .
Chemical Reactions Analysis
2-Chloronicotinoyl chloride reacts with various nucleophiles to form different compounds. A study comparing the reactivities of 2-mercaptoaniline and 2-hydroxyaniline with 2-chloronicotinoyl chloride showed the formation of distinct products under the same reaction conditions, indicating the influence of the nucleophile on the reaction outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloronicotinoyl chloride and its derivatives are characterized by spectroscopic methods such as IR and MS. These properties are crucial for the identification and quality control of the synthesized compounds. For instance, the synthesis of 2-Chloronicotinic acid was confirmed by IR and MS, ensuring the correct structure and high purity of the product . Additionally, the biocatalytic hydrolysis of chlorinated nicotinamides by an amidase enzyme has been studied, demonstrating its application in the enzymatic production of 2-chloronicotinic acid, a key building block .
Safety And Hazards
properties
IUPAC Name |
2-chloropyridine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-4(6(8)10)2-1-3-9-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTRRIFWCJEMEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379089 | |
Record name | 2-Chloronicotinoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloronicotinoyl chloride | |
CAS RN |
49609-84-9 | |
Record name | 2-Chloronicotinoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49609-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloronicotinoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2-chloronicotinoyl chloride in current research?
A1: 2-Chloronicotinoyl chloride is primarily utilized as a building block in organic synthesis. It serves as a crucial reagent in synthesizing various heterocyclic compounds with potential biological activities. For instance, it acts as a starting material in the synthesis of nevirapine, a non-nucleoside reverse transcriptase inhibitor used in treating HIV-1 infection. [, , ]
Q2: Can you provide some examples of heterocyclic compounds synthesized using 2-chloronicotinoyl chloride?
A2: Numerous heterocyclic compounds have been synthesized using 2-chloronicotinoyl chloride. Some examples include:
- Pyrido[2,3,b][1,5]benzothiazepin-5(H)one: This compound is formed by reacting 2-chloronicotinoyl chloride with 2-mercaptopyridine. []
- Trifluoromethyldipyridodiazepinones: Analogues of nevirapine, synthesized by condensing 2-chloronicotinoyl chloride with 3-amino-2-chloro-4-trifluoromethyl pyridine, followed by cyclization with cyclopropylamine. []
- 4-Azachromeno[2,3-b]indol-11(6H)-ones: Synthesized by cyclizing indolin-2-ones with 2-chloronicotinoyl chloride. []
- Boscalid: A fungicide synthesized by reacting 2-chloronicotinoyl chloride with biphenyl-2-amine. []
Q3: The paper mentions optimizing reaction conditions for synthesizing (2-chloro-pyridin-3-carbonyl)-heterocyclic nitrogen compounds. What were the findings?
A3: The research on (2-chloro-pyridin-3-carbonyl)-heterocyclic nitrogen compounds found that the yield of the target product was significantly influenced by the reaction conditions. [] The study revealed that using a 1:1 molar ratio of 2-chloronicotinoyl chloride to the starting heterocyclic nitrogen compound, along with a 1:1 volume ratio of ethyl acetate to water, resulted in the highest yield. []
Q4: How is 2-chloronicotinoyl chloride typically characterized?
A4: The synthesized compounds, including those derived from 2-chloronicotinoyl chloride, are characterized using various spectroscopic techniques. These techniques include melting point determination, mass spectrometry (Mass), proton nuclear magnetic resonance spectroscopy (1HNMR), and elemental analysis. These methods provide valuable information about the compound's structure, purity, and elemental composition. [, ]
Q5: Beyond its use in synthesizing nevirapine, are there other reported biological activities associated with 2-chloronicotinoyl chloride derivatives?
A5: While many studies focus on the synthetic utility of 2-chloronicotinoyl chloride, some research explores the biological activities of its derivatives. For instance, trifluoromethyldipyridodiazepinones, synthesized using this compound, have been evaluated for their inhibitory effects on HIV-1-induced cytopathic effects in MT4 cells. [] Similarly, synthesized 4-Azachromeno[2,3-b]indol-11(6H)-ones have been investigated as potential ellipticine analogs. []
Q6: One paper mentions developing a scalable synthesis of a VEGFR inhibitor. What role does 2-chloronicotinoyl chloride play in this process?
A6: In the development of a scalable synthesis for a VEGFR inhibitor, 2-chloronicotinoyl chloride acts as one of the three key fragments involved in the overall convergent synthesis. [] The researchers successfully implemented a cost-effective and scalable synthesis involving a transition-metal-free SNAr process for the final C–N coupling, incorporating 2-chloronicotinoyl chloride to achieve the target molecule. []
Q7: Has 2-chloronicotinoyl chloride been used in synthesizing compounds with other biological activities, like fungicidal activity?
A7: Yes, 2-chloronicotinoyl chloride is a versatile building block used to synthesize compounds with various biological activities, including fungicidal properties. For example, the fungicide boscalid, commercially important for controlling plant diseases, is synthesized using 2-chloronicotinoyl chloride as a key starting material. [] This highlights the broad applicability of this compound in medicinal and agricultural chemistry.
Q8: One paper mentions using X-ray crystallography for characterization. What insights does this technique provide?
A8: X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules. In the context of the research papers, X-ray crystallography was specifically used to analyze the conformations of pyrido[2,3,b][1,5]benzothiazepin-5(H)one and 6-[3-(2-benzothiazolyl)pyridin-2-yl)thio]-N-[3-(2-benzothiazolyl)pyridin-2-yl]aniline in their solid states. [] This information is valuable for understanding structure-activity relationships and can guide the design of new compounds with improved properties.
Q9: Have any studies explored alternative synthetic routes to the compounds usually synthesized using 2-chloronicotinoyl chloride?
A9: While 2-chloronicotinoyl chloride is widely employed, some studies have explored alternative synthetic pathways to access desired compounds. For instance, nevirapine synthesis can be achieved through a different route involving ethyl acetylacetate and cyanoacetamide as starting materials. [] Investigating alternative synthetic routes is crucial for discovering more efficient, cost-effective, and environmentally friendly approaches.
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